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Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

Comparative Inhibitor Data

The table below summarizes experimental data for the control inhibitor Zeligratinib and a potential lead

compound, CID:507883, from a structure-based drug development study [1].

Zoligratinib
Compound | Metric < CID:507883 (Lead Candidate)
(Control)
Structural Similarity to  Baseline >80% [1]
Zoligratinib
Binding Affinity / Reference Higher potential than control [1]
Docking Score
Key Experimental Reference Molecular Docking, 200ns Molecular Dynamics
Validation Comparator Simulations, ADMET Analysis [1]
PubChem CID Not specified in 507883 [1]
source
Chemical Name Not specified in 1-[7-(1H-benzimidazol-2-yl)-4-fluoro-1H-indol-3-yl]-2-(4-
source benzoylpiperazin-1-yl)ethane-1,2-dione [1]
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Experimental Workflow for FGFR2 Inhibitor Profiling

The discovery of the lead compound CID:507883 was based on an integrated structure-based bioinformatics

approach [1]. The methodology flowchart below outlines the key steps in this process.
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Key Experimental Protocols [1]:

¢ Library Preparation: Structural analogs of known FGFR2 inhibitors were sourced from PubChem
using an 80% Tanimoto similarity threshold and filtered for drug-likeness using Lipinski's Rule of Five.

¢ Molecular Docking: Performed with tools like AutoDock Vina and InstaDock. The protocol was
validated by redocking the co-crystallized ligand to ensure accuracy in predicting binding poses and
affinities.

¢ Molecular Dynamics (MD) Simulations: All-atom MD simulations were run for 200 nanoseconds
using a system solvated in explicit water. This assessed the stability of the protein-ligand complex.

e ADMET Analysis: The pharmacokinetic and toxicity profile of the lead compound was predicted
using online tools like SwissADME and pkCSM.

FGFR2 Signaling Pathway in Cancer

To understand the therapeutic context, the diagram below illustrates the FGFR2 signaling pathway and how

its dysregulation drives cancer progression [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11339395/
https://www.smolecule.com/products/s547997?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339395/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-024-01558-1
https://www.smolecule.com/products/s547997?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

FGF Ligand
Binds with

Heparan Sulfate Inhibits

(FGFRZ ReceptoD

Activates

Activates / Activates \Activates

Cell Proliferation
Survival, Migration
Angiogenesis

Click to download full resolution via product page

Mechanism of Oncogenesis and Inhibition [2]: FGFR2 alterations drive tumorigenesis by promoting
uncontrolled activation of downstream signaling pathways. Inhibitors like Zoligratinib and its analog
CID:507883 work by binding to the kinase domain of FGFR2, blocking ATP binding and subsequent

autophosphorylation, thereby suppressing these oncogenic signals.

Interpretation Guide for Researchers

¢ Focus on the Lead Compound: The most detailed quantitative data available is for CID:507883,
which serves as a strong candidate for further experimental validation against FGFR2-driven cancers
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[1].

¢ Mind the Data Source: The promising data for CID:507883 is currently from computational studies.
Its efficacy and safety require confirmation through in vitro and in vivo biological assays [1].

¢ Consult Broader Context: Other FGFR inhibitors face challenges like drug resistance and lack of
specificity, highlighting an active area of research that new candidates like CID:507883 aim to
address [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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